molecular formula C19H21F2N3O2 B2832521 1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one CAS No. 2094703-81-6

1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2832521
CAS No.: 2094703-81-6
M. Wt: 361.393
InChI Key: PWKCILOXXVZYCR-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrrolidin-2-one core, a diazepane ring, and a difluorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the Diazepane Ring: The diazepane ring can be introduced via a nucleophilic substitution reaction, where a suitable diazepane derivative reacts with the pyrrolidin-2-one core.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenylboronic acid and a halogenated intermediate.

    Final Functionalization: The prop-2-yn-1-yl group can be introduced through an alkylation reaction, completing the synthesis of the compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Biology: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specialized functions.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role as a therapeutic agent or biochemical probe.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-thione: This compound has a thione group instead of a ketone group, which may alter its chemical and biological properties.

    1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-amine: This compound has an amine group instead of a ketone group, potentially affecting its reactivity and interactions with biological targets.

    1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-ol: This compound has a hydroxyl group instead of a ketone group, which may influence its solubility and hydrogen bonding capabilities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-4-(4-prop-2-ynyl-1,4-diazepane-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2/c1-2-6-22-7-3-8-23(10-9-22)19(26)14-11-18(25)24(13-14)15-4-5-16(20)17(21)12-15/h1,4-5,12,14H,3,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKCILOXXVZYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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